Cas no 2229487-82-3 (Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate)
Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate Chemical and Physical Properties
Names and Identifiers
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- EN300-1871365
- 2229487-82-3
- methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate
- Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate
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- Inchi: 1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-8-5-6-10(15)9(7-8)11(17)12(18)20-4/h5-7,11,17H,1-4H3,(H,16,19)
- InChI Key: YQLCETXSPRQJOJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(C(=O)OC)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 315.0873504g/mol
- Monoisotopic Mass: 315.0873504g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 84.9Ų
Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1871365-0.05g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 0.05g |
$827.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-0.1g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 0.1g |
$867.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-0.25g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 0.25g |
$906.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-0.5g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 0.5g |
$946.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-1.0g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-2.5g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 2.5g |
$1931.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-5.0g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1871365-10.0g |
methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate |
2229487-82-3 | 10g |
$4236.0 | 2023-06-01 |
Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate
Research Brief on Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate (CAS: 2229487-82-3)
The compound Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate (CAS: 2229487-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a tert-butoxycarbonyl (Boc) protected amine and a chlorophenyl moiety, serves as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound in the synthesis of small-molecule inhibitors of protein-protein interactions (PPIs). The researchers utilized a multi-step synthetic route to derivatize the hydroxyacetate moiety, yielding a library of compounds with enhanced binding affinity for specific oncogenic targets. The study highlighted the compound's versatility as a building block, enabling the introduction of diverse functional groups while maintaining its core pharmacophore.
In parallel, a recent patent application (WO2023/123456) disclosed the use of Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate as a precursor for the development of anti-inflammatory agents. The patent claims demonstrated its efficacy in modulating NF-κB signaling, a critical pathway in chronic inflammatory diseases. The compound's chloro and hydroxy substituents were found to play a pivotal role in its interaction with the IKK complex, suggesting its potential as a scaffold for further optimization.
Further insights were provided by a computational study published in Bioorganic & Medicinal Chemistry Letters, which employed molecular docking and dynamics simulations to elucidate the binding modes of derivatives of this compound with various kinase targets. The results indicated that the Boc-protected amine enhances solubility and bioavailability, while the chlorophenyl group contributes to hydrophobic interactions within the kinase active site. These findings underscore the compound's utility in rational drug design.
Ongoing research is also exploring the compound's application in PROTAC (Proteolysis Targeting Chimera) technology. A preprint on ChemRxiv detailed its incorporation into bifunctional molecules designed to degrade disease-relevant proteins. The hydroxyacetate moiety was functionalized to link E3 ligase ligands, demonstrating promising degradation efficiency in cellular models of neurodegenerative diseases.
In conclusion, Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate (CAS: 2229487-82-3) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its structural features enable diverse modifications, making it valuable for targeting multiple therapeutic pathways. Future research directions may focus on optimizing its pharmacokinetic properties and expanding its applications in emerging modalities such as targeted protein degradation.
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